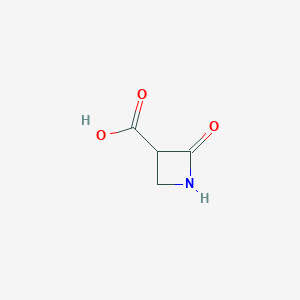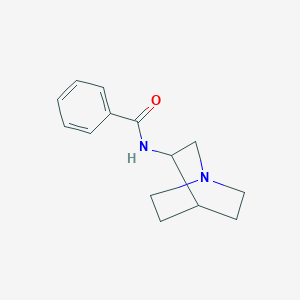![molecular formula C10H11NO3 B3322888 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine-8-carboxylic acid CAS No. 1553959-31-1](/img/structure/B3322888.png)
2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine-8-carboxylic acid
説明
2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine-8-carboxylic acid is a heterocyclic compound that features a seven-membered ring containing both nitrogen and oxygen atoms
作用機序
Target of Action
Similar compounds such as tetrahydrobenzo[b]azepines have been found in a variety of medicines used in the treatment of cardiovascular diseases .
Mode of Action
It has been suggested that similar compounds may interact with their targets through a highly diastereoselective ugi–joullié reaction .
Biochemical Pathways
It has been suggested that similar compounds may affect multiple pathways due to their ability to introduce up to 4 diversity inputs .
Pharmacokinetics
It is known that the compound is a light yellow to yellow liquid at room temperature .
Result of Action
It has been suggested that similar compounds may have trypanocidal activity .
生化学分析
Biochemical Properties
It has been found that this compound can be used as a modulator of trace amine-associated receptor 1 (TAAR1) . TAAR1 is a G protein-coupled receptor that is involved in various neurological and metabolic processes .
Cellular Effects
It has been suggested that this compound may have potential trypanocidal activity, indicating that it could affect cellular processes in trypanosomes .
Molecular Mechanism
It has been suggested that this compound may disrupt the PEX14-PEX5 protein-protein interface, which is essential for protein import into the glycosomes of trypanosomes .
Temporal Effects in Laboratory Settings
It is known that this compound is stable at room temperature .
Metabolic Pathways
Given its potential role as a modulator of TAAR1, it may be involved in the metabolism of trace amines .
Subcellular Localization
Given its potential role in disrupting protein import into glycosomes, it may be localized to these organelles .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine-8-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenols with alkynones in the presence of a suitable catalyst, such as copper(I) iodide, in a solvent like 1,4-dioxane at elevated temperatures (around 100°C) . This method allows for the formation of the oxazepine ring through a ring-closing reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the purification process may involve crystallization or chromatography to obtain the desired purity levels.
化学反応の分析
Types of Reactions
2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides,
特性
IUPAC Name |
2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-10(13)7-1-2-8-6-11-3-4-14-9(8)5-7/h1-2,5,11H,3-4,6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGOWLVUYSLOOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1)C=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol](/img/structure/B3322840.png)


![6,7,8,9-Tetrahydro-1H-pyrimido[4,5-c]azepine-2,4(3H,5H)-dione](/img/structure/B3322862.png)
![3-Fluoro-1-azabicyclo[2.2.1]heptane](/img/structure/B3322867.png)



![4-[2-(hydroxymethyl)pyridin-4-yl]oxan-4-ol](/img/structure/B3322904.png)

![4-[4-(Hydroxymethyl)pyridin-2-yl]oxan-4-ol](/img/structure/B3322913.png)
